molecular formula C16H16N2O4S B2930709 N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide CAS No. 885910-37-2

N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide

Cat. No.: B2930709
CAS No.: 885910-37-2
M. Wt: 332.37
InChI Key: IPLGUNVONWVBEK-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide (CAS 885910-37-2) is a synthetic acetamide derivative with a molecular weight of 332.37 g/mol and the molecular formula C16H16N2O4S . This compound is characterized by its distinct structural features, which include a 2-methoxy-4-nitrophenyl group attached to the acetamide nitrogen and a p-tolylthio side chain . The electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring create a polarized system that is critical to the compound's physicochemical properties and potential biological interactions . The thioether linkage further contributes to its reactivity and may influence binding affinity to biological targets, such as specific enzymes or receptors . Researchers value this compound as a specialized biochemical tool for probing enzyme inhibition mechanisms and studying structure-activity relationships in substituted acetamides . Its unique structure makes it a candidate for various investigative applications in medicinal chemistry and pharmacology. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(18(20)21)9-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLGUNVONWVBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the class of substituted acetamides. Its unique structural features, including a methoxy group, a nitro group, and a thioether linkage, contribute to its potential biological activity. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}N2_{2}O4_{4}S, with a molecular weight of approximately 270.32 g/mol. The compound's structure includes:

  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Nitro Group : Potentially participates in redox reactions.
  • Thioether Linkage : May affect binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological targets such as enzymes and receptors. The nitro group can undergo reduction reactions, which are critical in many biochemical pathways. Additionally, the thioether functionality may facilitate interactions with thiol-containing biomolecules.

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, studies on related acetamides have demonstrated their capacity to inhibit specific enzymes involved in metabolic processes. The interaction between the compound and target enzymes could lead to modulation of enzymatic activity, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
N-(2-methoxy-4-nitrophenyl)acetamideContains an acetamide moietyLacks thioether linkage
N-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)]acetamideContains sulfonamide instead of thioetherSulfonamide functionality
N-(4-chlorophenyl)-N'-nitroacetamideContains chloro substitutionDifferent halogen substituent

This table illustrates how the presence of specific functional groups can influence the reactivity and biological activity of these compounds.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Nitro and Methoxy Positioning
  • N-(4-Methoxyphenyl) derivatives : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) exhibit potent anti-cancer activity (MTT assay, IC₅₀ < 10 µM) . The absence of a nitro group in these derivatives suggests that electron-donating groups alone may enhance activity against cancer cell lines (e.g., MCF-7).
  • N-(4-Nitrophenyl) analogs : CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) demonstrates moderate growth inhibition (MGI%: 7–10%) . The nitro group may enhance target binding via dipole interactions but could reduce solubility.
Halogenated Derivatives
  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide: Fluorine substitution increases electronegativity and metabolic stability. While activity data are unavailable, fluorine’s steric and electronic effects are known to enhance bioavailability in related compounds .

Thioether vs. Other Sulfur-Containing Groups

Thioether (p-Tolylthio) vs. Sulfonyl Groups
  • Sulfonylquinazoline derivatives : Compounds like 38–40 () show enhanced anti-cancer activity due to the sulfonyl group’s strong electron-withdrawing nature, which may improve binding to kinase targets. However, sulfonyl groups can reduce membrane permeability.
  • Thioether analogs : The p-tolylthio group in the target compound offers moderate lipophilicity (logP ~2.5 estimated), favoring passive diffusion across cell membranes. This contrasts with sulfonamides (e.g., 47–50 in ), which exhibit antifungal activity but higher polarity .
Heterocyclic Thio Groups
  • 1,3,4-Oxadiazole-thio derivatives : CDD-934506 () includes a heterocyclic sulfur group, which may engage in π-π stacking or hydrogen bonding. However, synthetic complexity and stability issues are drawbacks.
  • Thieno-pyrimidine derivatives: Compounds like 2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () show enhanced selectivity for enzyme targets but require multi-step synthesis .

Key Insight : The p-tolylthio group provides a balance of synthetic accessibility, stability, and moderate lipophilicity, making it advantageous for broad-spectrum applications.

Anti-Cancer Activity
Compound Substituents Cell Line Activity (IC₅₀) Reference
Target Compound 2-methoxy-4-nitro, p-tolylthio Pending
N-(4-Methoxyphenyl)-2-sulfonylquinazoline (40) 4-methoxy, sulfonylquinazoline MCF-7: 8.2 µM
CDD-934506 4-nitro, oxadiazole-thio MGI%: 10%
Antimicrobial Activity
Compound Substituents Activity (MIC, µg/mL) Reference
Target Compound p-tolylthio Not reported
2-(Benzo[d]thiazol-5-ylsulfonyl)piperazinyl (47) Sulfonylpiperazinyl Gram(+): 2–4 µg/mL

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide?

  • Methodological Answer : The synthesis can be approached via sequential substitution and condensation reactions. For example, nitroaryl intermediates (e.g., 2-methoxy-4-nitroaniline) can undergo nucleophilic substitution with p-tolylthioacetic acid derivatives. Acid-catalyzed condensation (e.g., using DCC or EDCI as coupling agents) ensures amide bond formation. Reaction conditions (pH, temperature) must be tightly controlled to avoid nitro group reduction or thioether oxidation .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methoxy at C2, nitro at C4, and p-tolylthio at the acetamide side chain).
  • X-ray crystallography : Resolves bond angles and packing interactions. For analogous compounds, monoclinic systems (e.g., space group C2/c) with unit cell parameters (a = 9.66 Å, b = 18.55 Å, c = 9.31 Å) are reported .
  • HPLC-MS : Validates purity and molecular weight (e.g., calculated m/z for C16_{16}H16_{16}N2_2O4_4S: 356.08) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from methanol or aqueous methanol yields high-purity crystals. Chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts like unreacted nitro precursors or oxidized thioether derivatives. Monitor pH during aqueous workup (5.5–6.5) to prevent decomposition .

Advanced Research Questions

Q. How does the p-tolylthio group influence the compound’s stability and reactivity?

  • Methodological Answer : The thioether moiety enhances lipophilicity, impacting solubility and membrane permeability. However, it is susceptible to oxidation; stability studies under aerobic vs. inert conditions (via TGA/DSC) are critical. Comparative studies with non-thioether analogs (e.g., phenylacetamide derivatives) reveal differences in reaction kinetics, such as slower hydrolysis rates for thioether-containing compounds .

Q. What experimental designs are recommended for evaluating biological activity?

  • Methodological Answer :

  • Antimicrobial assays : Use disc diffusion against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) .
  • Antioxidant activity : Assess radical scavenging via DPPH or superoxide-radical assays. Compare IC50_{50} values to ascorbic acid; note that electron-withdrawing nitro groups may reduce efficacy compared to hydroxyl-substituted analogs .

Q. How can conflicting crystallographic data (e.g., unit cell parameters) be resolved?

  • Methodological Answer : Variations arise from crystallization solvents or temperature. Reproduce experiments using identical conditions (e.g., methanol at 25°C vs. 4°C). Compare data with structurally similar compounds (e.g., N-(4-methoxy-2-nitrophenyl) derivatives) to identify trends. Use Rietveld refinement for powder samples to validate single-crystal results .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., bacterial enzymes or antioxidant receptors). Parameterize the nitro group’s partial charges using DFT (B3LYP/6-311+G(d,p)).
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for nitro/methoxy groups) with bioactivity data from analogous compounds .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often stem from:

  • Reagent purity : Impure p-tolylthioacetic acid (e.g., oxidized to sulfone) reduces condensation efficiency.
  • Workup protocols : Incomplete extraction (e.g., pH >7 during aqueous washes) leads to product loss.
  • Scale effects : Lab-scale (mg) vs. pilot-scale (g) reactions may differ in mixing efficiency or heat dissipation .

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